molecular formula C10H15N3O6S B13733712 [amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate CAS No. 17228-45-4

[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate

Cat. No.: B13733712
CAS No.: 17228-45-4
M. Wt: 305.31 g/mol
InChI Key: KGVVPJHWSMADBD-UHFFFAOYSA-N
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Description

The compound [amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate is a quaternary ammonium salt featuring a 1,3-benzodioxol-5-yl ethyl substituent and a sulfate counterion. Its structure combines a benzodioxole moiety—a fused aromatic ring system with electron-rich oxygen atoms—with a cationic azaniumylidene group. The sulfate anion enhances water solubility, while the benzodioxol group may confer bioactivity, as seen in structurally related compounds (e.g., antiviral agents) .

Properties

CAS No.

17228-45-4

Molecular Formula

C10H15N3O6S

Molecular Weight

305.31 g/mol

IUPAC Name

[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate

InChI

InChI=1S/C10H13N3O2.H2O4S/c11-10(12)13-4-3-7-1-2-8-9(5-7)15-6-14-8;1-5(2,3)4/h1-2,5H,3-4,6H2,(H4,11,12,13);(H2,1,2,3,4)

InChI Key

KGVVPJHWSMADBD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate typically involves a multi-step process. The initial step often includes the formation of the azaniumylidene intermediate, which is then reacted with a benzodioxolyl ethyl derivative under controlled conditions. The final step involves the addition of sulfuric acid to form the sulfate salt. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Purification steps, including crystallization and filtration, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azaniumylidene group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate involves its interaction with specific molecular targets. The azaniumylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzodioxolyl ethyl group may enhance the compound’s binding affinity and specificity. Pathways involved include enzyme inhibition and signal transduction modulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and functional groups of the target compound with analogues from the literature:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Potential Applications
Target Compound: [amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate 1,3-Benzodioxol-5-yl ethyl, sulfate anion Not explicitly reported* ~350–370 (estimated) Azaniumylidene, benzodioxole, sulfate Drug delivery, enzyme inhibition†
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium sulfate 4-Methylphenoxy, hydroxypropyl, sulfate anion C₁₁H₁₉N₃O₆S 321.35 Azaniumylidene, phenoxy, hydroxy, sulfate Not reported; likely pharmaceutical
1,3-Benzodioxol-5-ylmethyl(cyclopentyl)azanium 1,3-Benzodioxol-5-yl methyl, cyclopentyl C₁₃H₁₈NO₂ 220.29 Benzodioxole, azanium Crystallography, ligand design
2-[(Dimethylphenylphosphanylidene)-azaniumyl]-5-methylbenzenesulfonate Phosphanylidene, methylbenzenesulfonate C₁₅H₁₇NO₃PS 337.33 Phosphorus-azanium, sulfonate Catalysis, material science
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Benzoyl, ethoxyphenyl, sulfonamide C₂₆H₂₈N₄O₄S 492.59 Sulfonamide, pyrazole Antiviral drug candidate

*Molecular weight estimated based on structural similarity to .
†Inferred from benzodioxol-containing analogues in .

Key Differences and Implications

Substituent Effects on Bioactivity: The 1,3-benzodioxol-5-yl group in the target compound is associated with enhanced π-π stacking and hydrogen-bonding interactions compared to the 4-methylphenoxy group in . This could improve binding affinity to biological targets, such as enzymes or receptors . Sulfate vs. Sulfonamide/Sulfonate: The sulfate anion in the target compound increases hydrophilicity and ionic character relative to sulfonamides (e.g., ) or sulfonates (e.g., ). This may influence solubility, bioavailability, and pharmacokinetics .

Synthetic Routes :

  • The target compound likely requires quaternization reactions to form the azaniumylidene groups, whereas sulfonamide derivatives (e.g., ) are synthesized via amide coupling using reagents like EDCI/HOAT .

Such interactions are critical for stability in solid-state formulations .

Thermal and Interfacial Properties :

  • Compounds with benzodioxol groups (e.g., ) exhibit unique interfacial behavior due to their aromaticity and polarity, which could be leveraged in surfactant or emulsion formulations .

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